molecular formula C14H17Br2NO2 B290778 N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide

N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide

Cat. No. B290778
M. Wt: 391.1 g/mol
InChI Key: GGNBSBUKMLUIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide, also known as CPP-DIB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide has shown potential as a tool in scientific research due to its ability to selectively inhibit the activity of protein phosphatase 4 (PP4), a key regulator of various cellular processes. PP4 has been implicated in the regulation of DNA damage repair, cell cycle progression, and apoptosis, making it an attractive target for drug development. N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide acts as a selective inhibitor of PP4 by binding to a specific region of the enzyme known as the PP4c-binding domain. This binding prevents the enzyme from interacting with its substrate, thereby inhibiting its activity. The exact mechanism by which N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide exerts its anti-inflammatory effects is not yet fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide can inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent. In addition, N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide has been shown to improve insulin sensitivity and glucose tolerance in mice, making it a potential candidate for the treatment of type 2 diabetes. However, further studies are needed to fully understand the biochemical and physiological effects of N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide is its selectivity for PP4, which allows for the specific inhibition of this enzyme without affecting other cellular processes. However, the compound's low solubility in water can make it difficult to work with in some experimental settings. In addition, the lack of information on the compound's toxicity and pharmacokinetics limits its potential for use in clinical applications.

Future Directions

There are several potential future directions for research on N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide. One area of interest is the development of more soluble analogs of the compound that can be used in a wider range of experimental settings. In addition, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the treatment of cancer, diabetes, and other diseases. Finally, the development of more potent and selective inhibitors of PP4 could lead to the discovery of new therapeutic targets for a range of diseases.

Synthesis Methods

N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide can be synthesized through a multi-step process involving the reaction of 2,4-dibromophenol with cyclopentylmagnesium bromide, followed by reaction with 2-bromo-2-methylpropanoic acid and subsequent cyclization. The resulting compound is then treated with acetic anhydride to yield N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide.

properties

Molecular Formula

C14H17Br2NO2

Molecular Weight

391.1 g/mol

IUPAC Name

N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide

InChI

InChI=1S/C14H17Br2NO2/c1-9(14(18)17-11-4-2-3-5-11)19-13-7-6-10(15)8-12(13)16/h6-9,11H,2-5H2,1H3,(H,17,18)

InChI Key

GGNBSBUKMLUIQR-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1CCCC1)OC2=C(C=C(C=C2)Br)Br

Canonical SMILES

CC(C(=O)NC1CCCC1)OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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